molecular formula C20H20FN3O3S B4503801 (4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone

(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone

Cat. No.: B4503801
M. Wt: 401.5 g/mol
InChI Key: MIUAGZFJVSEYAE-UHFFFAOYSA-N
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Description

(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1-methyl-1H-indole is 401.12094084 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine D-2 and Serotonin 5-HT2 Antagonism

Research has identified a series of 1-(4-fluorophenyl)-1H-indoles with significant dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds, including variations with piperazinyl, tetrahydropyridyl, and piperidyl substitutions, have been studied for their potential in treating conditions mediated by these receptors. The noncataleptogenic nature of certain piperidyl derivatives, resembling the profile of atypical neuroleptics like clozapine, highlights their therapeutic potential without the side effect of catalepsy (Perregaard et al., 1992).

Serotonin 5-HT2 Selectivity

Further investigations have synthesized and evaluated 3-(4-fluorophenyl)-1H-indoles for selective serotonin 5-HT2 antagonism. Alterations in the indole nucleus and piperidine ring have demonstrated significant affinity and selectivity towards 5-HT2 receptors, indicating potential for therapeutic applications targeting serotonin-mediated pathways (Andersen et al., 1992).

5-HT₆ Receptor Ligands for Cognitive Enhancement

Design and synthesis of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives have shown promise as 5-HT₆ receptor ligands. One lead compound demonstrated potent in vitro binding affinity and activity in animal models of cognition, suggesting a role in enhancing cognitive functions (Nirogi et al., 2012).

Potential Treatment of Alzheimer's Disease

A novel series of 3-(piperazinylmethyl) indole derivatives has been optimized, identifying a compound with high affinity for the human 5-HT6R and selectivity over other targets. This compound, showing oral bioavailability and brain penetration, is proposed for the treatment of cognitive disorders, including Alzheimer's disease (Nirogi et al., 2017).

Synthesis and Evaluation for Cognitive Disorders

Further development of N1-phenylsulfonyl indole derivatives as 5-HT6R ligands has yielded compounds with potent in vitro binding affinity, selectivity, and demonstrated activity in animal models of cognition. These findings underscore the potential for these compounds in treating cognitive disorders (Nirogi et al., 2016).

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(1-methylindol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-22-10-9-17-18(3-2-4-19(17)22)20(25)23-11-13-24(14-12-23)28(26,27)16-7-5-15(21)6-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUAGZFJVSEYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone
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(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone
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(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone
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(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone
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(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone
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(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.